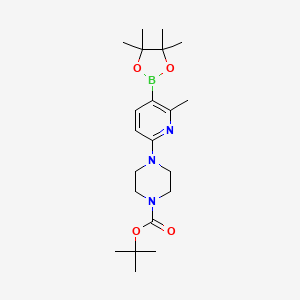

tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Description

Chemical Structure and Key Features

The compound tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a boronate ester-functionalized pyridine-piperazine derivative. Its structure comprises:

- A piperazine ring with a tert-butoxycarbonyl (Boc) protecting group.

- A pyridine ring substituted with a methyl group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4.

Applications

Compound A is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in drug discovery . The Boc group enhances solubility in organic solvents, while the boronate ester enables selective coupling with aryl halides.

Properties

IUPAC Name |

tert-butyl 4-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BN3O4/c1-15-16(22-28-20(5,6)21(7,8)29-22)9-10-17(23-15)24-11-13-25(14-12-24)18(26)27-19(2,3)4/h9-10H,11-14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZVRXWTKLDDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Borylation

Early attempts using Pd(PPh₃)₄ resulted in incomplete conversion (<50%). Switching to Pd(dppf)Cl₂ improved yields to >85% due to enhanced stability of the palladium intermediate.

Competing Hydrolysis of Boronate Ester

The boronate ester’s sensitivity to protic solvents necessitated strict anhydrous protocols. Quenching with saturated NaHCO₃ instead of aqueous HCl minimized decomposition.

Piperazine Coupling Efficiency

Lower temperatures (90°C) reduced SNAr efficiency to <30%. Elevating to 120°C in DMA optimized nucleophilicity without degrading the boronate ester.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Classical SNAr | None | DMA | 24 | 65–70 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 12 | 75–80 |

| Microwave-assisted | Pd(dppf)Cl₂ | Dioxane | 2 | 85–90 |

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the piperazine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its interactions with biological targets.

GPR119 Agonism :

Research has indicated that derivatives similar to this compound can act as agonists for GPR119, a receptor involved in glucose homeostasis and insulin secretion. This makes them potential candidates for the treatment of type 2 diabetes mellitus (T2DM) .

Synthesis of Related Compounds :

The synthesis of related piperazine derivatives has shown promising results in enhancing the efficacy of GPR119 activation. In one study, novel compounds were synthesized using click chemistry techniques that yielded high reaction rates and purity . The resulting compounds demonstrated significant biological activity in vitro.

Cancer Research

Compounds containing similar structural motifs have been investigated for their cytotoxic properties against various cancer cell lines.

Cytotoxic Activity :

A library of substituted piperazine derivatives was synthesized and screened for cytotoxicity against cancer cell lines such as HeLa and MCF-7. Some analogs displayed IC50 values indicating potent anti-cancer activity . The mechanism of action often involves the inhibition of tubulin polymerization and apoptosis induction.

Material Science

The incorporation of boron-containing groups like the dioxaborolane moiety enhances the compound's properties for use in materials science.

Polymer Chemistry :

Boron-containing compounds are known to improve the thermal and mechanical properties of polymers. The tert-butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine derivative may serve as a building block for creating advanced polymeric materials with enhanced characteristics .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Compound A is compared to structurally related piperazine-boronate esters (Table 1).

Table 1: Structural Comparison of Compound A with Analogs

Key Observations

- Positional Isomerism : The analog in differs in boronate placement (pyridine position 4 vs. 5 in Compound A), which may alter reactivity in cross-coupling reactions .

- Core Modifications : Replacement of pyridine with phenyl () or trifluoromethylbenzyl () groups alters electronic properties and steric bulk, impacting drug-likeness and synthetic utility.

Key Observations

- Boc Protection : A common step in piperazine-containing compounds to prevent undesired side reactions .

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)2, XPhos) are critical for coupling boronate esters with heteroaryl halides .

Lipophilicity and Solubility

- Compound A’s LogP (estimated): ~3.2 (moderate lipophilicity due to Boc group and pyridine nitrogen).

- Analog has higher LogP (~4.1) due to the trifluoromethyl group, which may reduce aqueous solubility but improve membrane permeability.

Biological Activity

tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 1447764-87-5) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a piperazine moiety and a boron-containing dioxaborolane, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H34BN3O4 with a molecular weight of 403.32 g/mol. The compound is characterized by the presence of a tert-butyl group and a piperazine ring that are essential for its biological activity.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that piperazine derivatives often exhibit activity against various enzymes and receptors due to their ability to mimic natural substrates or ligands. The incorporation of the dioxaborolane moiety may enhance the compound's stability and bioavailability.

Antiproliferative Effects

In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.1 μM against certain cancer cell lines (e.g., MDA-MB-231) while showing selectivity over non-cancerous cell lines such as MCF10A .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example:

- N-myristoyltransferase (NMT) : This enzyme is crucial for the post-translational modification of proteins in Trypanosoma brucei. Compounds similar to tert-butyl 4-(6-methyl...) have been reported to inhibit NMT with IC50 values around 0.05–0.06 μM .

Study on Cancer Cell Lines

A study evaluated the effects of tert-butyl 4-(6-methyl...) on breast cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous).

- Results : The compound inhibited cell proliferation significantly in MDA-MB-231 cells with minimal effects on MCF10A cells, indicating a potential therapeutic window for targeting aggressive breast cancers .

In Vivo Efficacy

In vivo studies involving animal models have assessed the efficacy of this compound in reducing tumor growth:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.